4-(2-Benzyloxyphenyl)nicotinic acid

Description

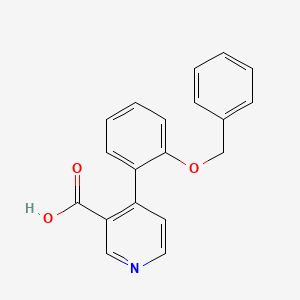

4-(2-Benzyloxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted at the 4-position with a 2-benzyloxyphenyl group. Its molecular formula is C₁₉H₁₅NO₃, with a molecular weight of 305.33 g/mol.

Properties

IUPAC Name |

4-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-12-20-11-10-15(17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMLMNWEVKVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=NC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692783 | |

| Record name | 4-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261974-77-9 | |

| Record name | 4-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction conditions generally include the use of a palladium catalyst, a boron reagent, and a base. The process is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, quinones, and substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

4-(2-Benzyloxyphenyl)nicotinic acid has been studied for several biological activities:

- Anti-inflammatory Properties : Research suggests that this compound may exhibit anti-inflammatory effects by modulating nicotinic acid receptors, which play a role in various physiological processes.

- Analgesic Effects : Its potential as an analgesic agent is under investigation, contributing to pain management strategies.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of nicotinic acid can show activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains .

Therapeutic Potential

The therapeutic implications of this compound extend to several areas:

- Neurological Disorders : There is ongoing research into its potential role in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's interaction with nicotinic receptors may influence cognitive functions and neuroprotection.

- Cardiovascular Health : Studies are exploring its effects on cardiovascular disorders, potentially offering new avenues for treatment.

- Cancer Research : Some derivatives have shown promise in inducing apoptosis in cancer cell lines, indicating potential applications in oncology.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into the compound's mechanism of action, elucidating how it interacts at the molecular level with nicotinic receptors and other cellular targets .

Case Studies

- Antimicrobial Activity Evaluation : A study evaluated several derivatives of nicotinic acid, including this compound, against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL .

- Neuroprotective Effects : Another study focused on the neuroprotective potential of compounds related to nicotinic acid. It was found that certain derivatives could enhance cognitive function in animal models, suggesting therapeutic applications in Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of nicotinic acid receptors, which are involved in various physiological processes . These receptors play a crucial role in lipid metabolism, inflammation, and cellular signaling pathways.

Comparison with Similar Compounds

5-(4-Benzyloxyphenyl)nicotinic Acid

This positional isomer (CAS 893739-18-9) differs in the substitution pattern: the benzyloxy group is at the 4-position of the phenyl ring, while the nicotinic acid moiety is at the 5-position of the pyridine ring. Key differences include:

- Molecular packing : The 4-benzyloxy substituent may lead to distinct crystal packing compared to the 2-benzyloxy analog due to altered steric interactions.

- Electronic effects : The position of the benzyloxy group could modulate electron donation to the pyridine ring, affecting acidity and solubility .

| Property | 4-(2-Benzyloxyphenyl)nicotinic Acid | 5-(4-Benzyloxyphenyl)nicotinic Acid |

|---|---|---|

| Molecular Formula | C₁₉H₁₅NO₃ | C₁₉H₁₅NO₃ |

| Molecular Weight (g/mol) | 305.33 | 305.33 |

| Substituent Position | 2-BzO on phenyl; 4 on pyridine | 4-BzO on phenyl; 5 on pyridine |

Comparison Based on Substituent Type

4-(Trifluoromethyl)nicotinic Acid

This derivative (C₇H₄F₃NO₂) substitutes the benzyloxy group with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent. Key distinctions:

- Acidity : The -CF₃ group increases the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the benzyloxy analog (estimated pKa ~3–4, based on benzoic acid derivatives in ).

- Crystallography : The smaller -CF₃ group allows tighter crystal packing, as evidenced by SHELXS-resolved structures, whereas the bulky benzyloxy group may induce looser packing with van der Waals interactions dominating .

4-Amino-2-(Trifluoromethyl)nicotinic Acid

The amino group (-NH₂) at the 4-position introduces nucleophilic reactivity and hydrogen-bonding capability, contrasting with the ether-linked benzyloxy group. This compound is synthesized via Pd-catalyzed reactions or N-oxide intermediates, highlighting divergent synthetic routes compared to benzyloxy derivatives .

Crystallographic and Structural Analysis

Nicotinic acid derivatives exhibit varied crystal packing depending on substituents:

- Halogenated derivatives (e.g., F-, Cl-substituted) form hydrogen-bonded dimers via carboxylic acid groups .

- Anilinonicotinic acids (e.g., 2-((2-ethylphenyl)amino)nicotinic acid) utilize amino groups for hydrogen bonding, whereas this compound likely relies on π-π stacking and hydrophobic interactions due to its bulky substituent .

Physicochemical Properties

Acidity

Substituent effects on pKa (benchmarked against benzoic acid derivatives):

- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Lower pKa (e.g., 2.77 for a nitro-substituted benzoic acid ).

- Electron-donating groups (e.g., -OCH₂Ph): Raise pKa compared to unsubstituted nicotinic acid (pKa ~2.1).

Solubility

The benzyloxy group’s hydrophobicity likely reduces aqueous solubility compared to -COOH or -NH₂-substituted analogs.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2-Benzyloxyphenyl)nicotinic acid, and how is purity validated?

The synthesis typically involves sequential functionalization of the nicotinic acid core. A common approach includes:

Coupling the benzyloxy-phenyl group via Ullmann or Suzuki-Miyaura cross-coupling reactions under palladium catalysis.

Acid moiety introduction through hydrolysis of ester precursors under alkaline conditions (e.g., NaOH/EtOH reflux).

Purification via column chromatography or recrystallization.

Purity validation employs HPLC (≥95% purity threshold) and NMR to confirm structural integrity (e.g., aromatic proton integration and carboxylic acid proton shifts) .

Q. What in vitro assays are recommended for initial screening of biological activity?

Primary screens include:

- Receptor binding assays : Radioligand displacement studies targeting nicotinic acetylcholine receptors (nAChRs) due to structural similarity to nicotinic acid derivatives.

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Enzyme inhibition : Fluorometric assays for kinases or hydrolases, leveraging the carboxylic acid group’s chelation potential.

Dose-response curves (1 nM–100 µM) and IC50 calculations are critical for prioritizing hits .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Key factors include:

- Catalyst loading : Reduced Pd catalyst (0.5–1 mol%) with ligand optimization (e.g., XPhos) to minimize side reactions.

- Temperature control : Stepwise heating (80–120°C) for coupling reactions to balance kinetics and decomposition.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Example data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, XPhos | 78 | 97 |

| PdCl₂, PPh₃ | 65 | 92 |

Q. How should contradictory data in pharmacological studies be resolved?

Contradictions (e.g., variable IC50 values across assays) require:

- Orthogonal assays : Confirm binding affinity via surface plasmon resonance (SPR) alongside enzymatic assays.

- Structural analogs : Compare activity of derivatives to isolate substituent effects (e.g., benzyloxy vs. methoxy groups).

- Meta-analysis : Pool data from multiple labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. What strategies improve pharmacokinetic properties, such as metabolic stability?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) at the 2-position to reduce CYP450-mediated oxidation.

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability, with hydrolysis in vivo restoring activity.

- LogP optimization : Balance hydrophilicity (clogP 2–4) via methyl or halogen substituents to improve bioavailability .

Q. How can computational modeling guide target identification?

- Molecular docking : Use AutoDock Vina to predict binding poses against nAChR subtypes (e.g., α4β2 vs. α7).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).

- Pharmacophore mapping : Identify critical interaction points (e.g., H-bonding with Glu148 in α7-nAChR) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported receptor selectivity?

- Assay variability : Standardize cell lines (e.g., HEK293 overexpressing specific nAChR subunits).

- Control experiments : Include reference ligands (e.g., epibatidine for α4β2) to validate assay conditions.

- Structural studies : Co-crystallize the compound with receptors to resolve binding mode ambiguities .

Methodological Resources

- Synthetic protocols : Refer to for multi-step functionalization and for reaction condition tables.

- Biological assays : and provide frameworks for receptor and cytotoxicity studies.

- Computational tools : details docking workflows for target validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.